molecular formula C11H7ClN2O2S B2402489 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine CAS No. 25935-61-9

2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine

Cat. No. B2402489
CAS RN: 25935-61-9
M. Wt: 266.7
InChI Key: TWDGRPSAURHHTJ-UHFFFAOYSA-N
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Patent
US04264605

Procedure details

6-Chloro-3-nitropyridine (4.0 grams) and 4-chlorothiophenol (3.7 grams) were mixed in 100 ml. of dry DMF and lithium hydroxide (1.2 grams) added portionwise. After the reaction mixture had stirred for about 5 minutes, it darkened and became warm. It was allowed to stir with a drying tube for 4 hours, poured over ice water and the product separated by filtration. It was crystallized from ethyl acetate-ethanol, yield: 5.0 grams, m.p. 134°-136° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][CH:13]=1.[OH-].[Li+]>CN(C=O)C>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([S:18][C:2]2[N:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)[N+](=O)[O-]
Name
Quantity
3.7 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture had stirred for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
became warm
STIRRING
Type
STIRRING
Details
to stir with a drying tube for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the product separated by filtration
CUSTOM
Type
CUSTOM
Details
It was crystallized from ethyl acetate-ethanol, yield: 5.0 grams, m.p. 134°-136° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C=N1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.